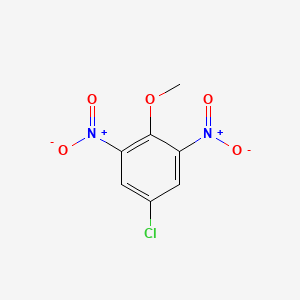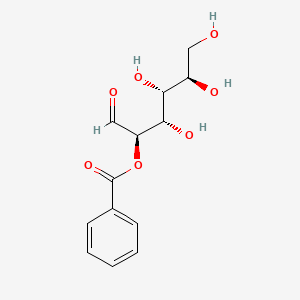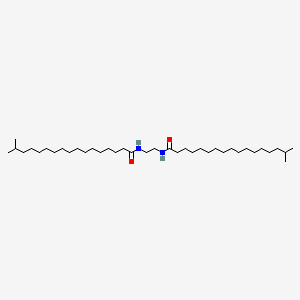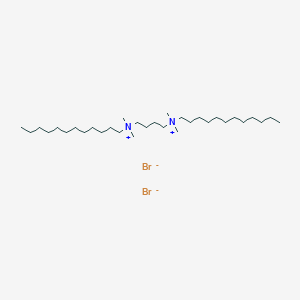
1,2-Bis(methylsulfonyl)ethane
Descripción general
Descripción
1,2-Bis(methylsulfonyl)ethane is a chemical compound with the molecular formula C4H10O4S2 and a molecular weight of 186.25 . It is also known by its CAS number 6330-26-3 .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(methylsulfonyl)ethane consists of four carbon atoms, ten hydrogen atoms, four oxygen atoms, and two sulfur atoms . The exact structural details would require further investigation.Chemical Reactions Analysis
While specific chemical reactions involving 1,2-Bis(methylsulfonyl)ethane are not detailed in the available resources, it’s worth noting that related compounds have been studied. For example, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE), a prodrug of the short-lived chloroethylating agent, has been investigated for its potential as an anticancer agent .Physical And Chemical Properties Analysis
1,2-Bis(methylsulfonyl)ethane has a molecular weight of 186.25 . Additional physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
- Anti-Inflammatory Properties : DMSO₂ exhibits anti-inflammatory effects, making it relevant in treating conditions like arthritis and joint pain. It may help reduce inflammation by modulating cytokines and inhibiting inflammatory pathways .
- Skin Health : DMSO₂ is used in topical creams and ointments for wound healing, scar reduction, and skin disorders. Its ability to enhance collagen synthesis and promote tissue repair is valuable .
- Pain Management : Some studies explore DMSO₂’s potential as a pain reliever, especially for musculoskeletal pain and neuropathic conditions .
- Biodegradation Enhancement : DMSO₂ can enhance the biodegradation of certain pollutants in soil and water. Researchers investigate its role in environmental remediation .
- Plant Health : DMSO₂ is studied for its effects on plant growth, stress tolerance, and nutrient uptake. It may improve crop yield and resilience .
- Solvent and Polymer Matrix : DMSO₂ serves as a solvent for various polymers, aiding in their synthesis and processing. It’s used in polymer electrolytes, membranes, and coatings .
- Thermoplastic Elastomers : Researchers explore DMSO₂-based thermoplastic elastomers for applications in flexible materials, adhesives, and sealants .
- Chromatography : DMSO₂ is a common solvent in high-performance liquid chromatography (HPLC) due to its solubility and low UV absorbance. It’s used for analyzing organic compounds .
- MRI Contrast Agents : DMSO₂ derivatives are investigated as potential MRI contrast agents. Their stability and low toxicity make them promising candidates .
- Drug Delivery : Researchers explore DMSO₂-based drug delivery systems, aiming for controlled release and improved bioavailability .
- Sulfone Polymers : DMSO₂ contributes to the synthesis of sulfone-based polymers, such as polyethersulfone (PES) and polysulfone (PSU). These polymers find use in membranes, filtration, and aerospace materials .
Health and Medicine
Environmental and Agricultural Applications
Materials Science and Polymers
Analytical Chemistry
Biomedical Research
Industrial Applications
Mecanismo De Acción
Target of Action
The primary targets of 1,2-Bis(methylsulfonyl)ethane are DNA molecules, specifically the O6 position of guanine . This compound is part of a class of agents that yield higher ratios of therapeutically active oxophilic electrophiles responsible for DNA O6-guanine alkylations .
Mode of Action
1,2-Bis(methylsulfonyl)ethane interacts with its targets through alkylation . The compound decomposes to produce electrophiles that alkylate the O6 position of guanine in DNA . This alkylation is the primary mode of action, although alkylation can occur at multiple sites in DNA and other biomolecules .
Biochemical Pathways
The alkylation of the O6 position of guanine disrupts normal DNA function and leads to DNA damage . This damage is usually repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT) .
Pharmacokinetics
It is known that the compound has a very short half-life . This property allows for a high degree of activity confinement to the target site .
Result of Action
The result of the action of 1,2-Bis(methylsulfonyl)ethane is DNA damage in cells lacking MGMT . This damage can lead to cell death, making the compound potentially useful as an anticancer agent .
Action Environment
The action of 1,2-Bis(methylsulfonyl)ethane can be influenced by environmental factors. For example, the presence of phosphate and phosphoesters can affect the decomposition pathway of the compound . This can lead to a change in the nucleophile preference of the compound, affecting its mode of action . Furthermore, the compound’s action can be influenced by the oxygen levels in the environment, with reductive activation of the compound occurring selectively in oxygen-deficient cells .
Propiedades
IUPAC Name |
1,2-bis(methylsulfonyl)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNULWKDWXIXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286674 | |
| Record name | 1,2-bis(methylsulfonyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(methylsulfonyl)ethane | |
CAS RN |
6330-26-3 | |
| Record name | 1,2-Bis(methylsulfonyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6330-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 47007 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC47007 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-bis(methylsulfonyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride](/img/structure/B3055100.png)









